(5E)-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
(5E)-5-{[5-(2-Fluorophenyl)furan-2-yl]methylidene}-1-methyl-1,3-diazine-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furan ring substituted with a fluorophenyl group and a diazine trione moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-Fluorophenyl)furan-2-yl]methylidene}-1-methyl-1,3-diazine-2,4,6-trione typically involves the condensation of 5-(2-fluorophenyl)furan-2-carbaldehyde with 1-methyl-1,3-diazine-2,4,6-trione under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[5-(2-Fluorophenyl)furan-2-yl]methylidene}-1-methyl-1,3-diazine-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(5E)-5-{[5-(2-Fluorophenyl)furan-2-yl]methylidene}-1-methyl-1,3-diazine-2,4,6-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-Fluorophenyl)furan-2-yl]methylidene}-1-methyl-1,3-diazine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes or proteins may contribute to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1-methyl-1,3-diazine-2,4,6-trione
- (5E)-5-{[5-(2-Bromophenyl)furan-2-yl]methylidene}-1-methyl-1,3-diazine-2,4,6-trione
- (5E)-5-{[5-(2-Methylphenyl)furan-2-yl]methylidene}-1-methyl-1,3-diazine-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-{[5-(2-Fluorophenyl)furan-2-yl]methylidene}-1-methyl-1,3-diazine-2,4,6-trione lies in the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in various applications.
Properties
IUPAC Name |
(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4/c1-19-15(21)11(14(20)18-16(19)22)8-9-6-7-13(23-9)10-4-2-3-5-12(10)17/h2-8H,1H3,(H,18,20,22)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVRLXXDDXKTCA-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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